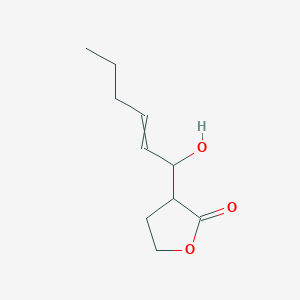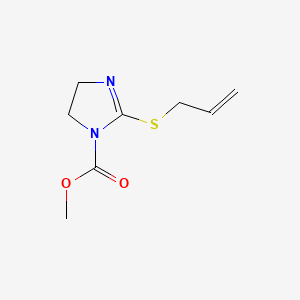![molecular formula C16H30O5 B14598175 2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) CAS No. 61183-66-2](/img/structure/B14598175.png)
2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) typically involves the reaction of propylene oxide with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is utilized in various fields:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: This compound is involved in the formulation of pharmaceuticals, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. In industrial applications, its ether linkages provide flexibility and stability to polymers and resins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol: Similar in structure but with ethane linkages instead of propane.
1,1’-Oxybis(2-propanol): Contains hydroxyl groups instead of ether linkages.
Bisphenol F diglycidyl ether: Used in epoxy resins, similar in having ether linkages but with aromatic rings .
Uniqueness
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is unique due to its multiple ether linkages, which provide it with high flexibility and stability. This makes it particularly useful in applications requiring durable and flexible materials .
Propriétés
Numéro CAS |
61183-66-2 |
|---|---|
Formule moléculaire |
C16H30O5 |
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
2-[1-[2-(oxan-2-yloxy)propoxy]propan-2-yloxy]oxane |
InChI |
InChI=1S/C16H30O5/c1-13(20-15-7-3-5-9-18-15)11-17-12-14(2)21-16-8-4-6-10-19-16/h13-16H,3-12H2,1-2H3 |
Clé InChI |
ZXQBHQLPXRRSFV-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C)OC1CCCCO1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)




![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)




